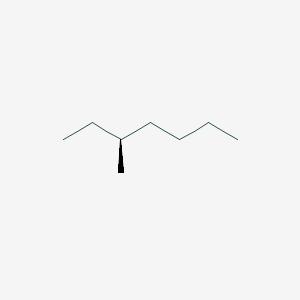

(S)-3-Methylheptane

Description

Properties

IUPAC Name |

(3S)-3-methylheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIUFBWHERIJIH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Methylheptane is a chiral branched alkane, an isomer of octane, with the chemical formula C₈H₁₈. Its structure features a single stereocenter at the third carbon atom, giving rise to two enantiomers: this compound and (R)-3-Methylheptane. This guide focuses specifically on the (S)-enantiomer, providing a detailed overview of its core physicochemical properties, the experimental methods used for their determination, and a logical workflow for chemical characterization.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific databases and literature. These values are essential for applications in chemical synthesis, solvent studies, and theoretical modeling.

| Property | Value | Units | Notes and References |

| Identifier Information | |||

| IUPAC Name | This compound | - | [1] |

| CAS Number | 6131-25-5 | - | [1] |

| Molecular Formula | C₈H₁₈ | - | [1] |

| Molar Mass | 114.23 | g·mol⁻¹ | [2] |

| Physical Properties | |||

| Physical State | Colorless Liquid | - | at 25 °C, 100 kPa[2][3] |

| Boiling Point | 118 - 120 | °C | at 760 mmHg[2] |

| 391.15 - 393.15 | K | [2] | |

| Melting Point | -122 to -120 | °C | [2][3] |

| 151.15 to 153.15 | K | [2] | |

| Density | 0.705 | g·mL⁻¹ | at 25 °C[2] |

| Refractive Index (n_D) | 1.398 | - | at 20 °C[2] |

| Vapor Pressure | 5.0 kPa (37.5 mmHg) | kPa (mmHg) | at 37.7 °C[2] |

| 0.73 | psi | at 37.7 °C[3] | |

| Solubility | |||

| Water Solubility | 0.792 mg/kg (approx. 0.000792 mg/mL) | mg/kg | at 25 °C[3][4][5] |

| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., hexane) | - | Generally soluble in other hydrocarbons[6][7] |

| Safety and Hazards | |||

| Flash Point | 7.2 | °C | [2] |

| 45 | °F | [3] | |

| Chirality | |||

| Optical Activity | Optically Active | - | Possesses a chiral center at C3[8] |

| Specific Rotation | Data not readily available for the pure (S)-enantiomer. The value would be equal in magnitude but opposite in sign to the (R)-enantiomer. | degrees | The sign ((+) or (-)) must be determined experimentally[9] |

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental methodologies. Below are detailed protocols for key measurements, adapted for a liquid alkane like this compound.

1. Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[10]

-

Apparatus: Thiele tube, mineral oil, thermometer, small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A few drops of this compound are placed into the Durham tube.

-

A capillary tube, with its sealed end up, is placed inside the Durham tube.

-

The Durham tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm to allow for proper convection.[10]

-

The Thiele tube is gently heated. Initially, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heat source is then removed, and the oil bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[10] This temperature corresponds to the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

2. Density Measurement (Digital Density Meter)

Modern digital density meters, based on the oscillating U-tube principle, provide highly accurate and rapid measurements.[11] This method is outlined in standards such as ASTM D4052.[7]

-

Apparatus: Digital density meter with a thermostatically controlled measuring cell, syringe for sample injection.

-

Procedure:

-

The instrument is calibrated using dry air and distilled water at the desired temperature (e.g., 25 °C).[11]

-

The measuring cell (an oscillating U-tube) is rinsed with a solvent compatible with the sample (e.g., hexane) and then dried completely.

-

Approximately 1-2 mL of this compound is carefully injected into the cell using a syringe, ensuring no air bubbles are present.[11]

-

The instrument allows the sample to reach thermal equilibrium.

-

The oscillation period of the U-tube, which is directly related to the density of the sample, is measured by the instrument.

-

The instrument's software uses calibration data to convert the oscillation period into a density value, which is then displayed.[7]

-

3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is a good indicator of purity.

-

Apparatus: Abbe refractometer, constant temperature water bath, light source (typically a sodium D-line lamp, λ = 589 nm), and a dropper.

-

Procedure:

-

The refractometer is turned on, and the prism temperature is set and maintained at a standard value (e.g., 20 °C) by circulating water from a water bath.[12]

-

The hinged prisms of the refractometer are opened and cleaned with a soft tissue and an appropriate solvent (e.g., acetone (B3395972) or ethanol).

-

A few drops of this compound are placed on the surface of the lower prism.[13]

-

The prisms are closed and locked. The light source is positioned to illuminate the prisms.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view shows a distinct light and dark boundary.

-

The compensator knob is adjusted to eliminate any color fringes and sharpen the boundary line.

-

The adjustment knob is used to align the sharp boundary line exactly on the crosshairs of the eyepiece.[14]

-

The refractive index value is read directly from the instrument's scale.

-

4. Water Solubility Determination (Shake-Flask Method)

This is the classical method for determining the solubility of a substance in a solvent. For a hydrophobic substance like 3-methylheptane, subsequent analysis is typically performed using gas chromatography.

-

Apparatus: Screw-cap test tubes or flasks, a constant-temperature shaker bath, centrifuge, and a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a screw-cap flask. The presence of excess hydrocarbon ensures that saturation is achieved.[8]

-

The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).

-

The mixture is agitated for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8][15]

-

After shaking, the flask is allowed to stand to permit phase separation. The excess this compound will form a layer on top of the water.

-

A sample of the aqueous phase is carefully removed, avoiding any of the undissolved hydrocarbon. The sample is then centrifuged to remove any micro-droplets.

-

The concentration of this compound in the clarified aqueous sample is determined by Gas Chromatography (GC-FID), which is highly sensitive to hydrocarbons.[16] The instrument is calibrated using standards of known concentration.

-

5. Optical Rotation Measurement (Polarimetry)

Since this compound is a chiral molecule, it will rotate the plane of polarized light. A polarimeter is used to measure this effect.

-

Apparatus: Polarimeter, a monochromatic light source (e.g., sodium D-line), and a polarimeter cell (sample tube) of a known path length.

-

Procedure:

-

The polarimeter is turned on and allowed to warm up.

-

A blank measurement is taken by filling the polarimeter cell with a suitable achiral solvent (if the sample is to be dissolved) or by using an empty cell for a neat liquid. The analyzer is adjusted to a point of minimum light intensity (extinction), and this reading is set to zero.

-

The polarimeter cell is filled with a neat sample of this compound or a solution of known concentration, ensuring no air bubbles are trapped in the light path.[17]

-

The cell is placed in the polarimeter.

-

The analyzer is rotated until the point of minimum light intensity is found again. The angle of rotation (the observed rotation, α) is recorded from the instrument's scale.[18]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation in degrees, l is the path length of the cell in decimeters (dm), and c is the concentration in g/mL (or density for a neat liquid).[18]

-

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical substance like this compound follows a logical progression from acquisition to detailed analysis. The following diagram illustrates a typical experimental workflow.

Caption: Workflow for the physicochemical characterization of a liquid chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Determination of solubility parameters and thermodynamic properties in hydrocarbon-solvent systems by gas chromatography | Semantic Scholar [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. quora.com [quora.com]

- 9. chem.fsu.edu [chem.fsu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ASTM D5002 Method for Testing the Density of Oils | Ayalytical [ayalytical.com]

- 12. athabascau.ca [athabascau.ca]

- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 14. davjalandhar.com [davjalandhar.com]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. scielo.br [scielo.br]

- 17. rudolphresearch.com [rudolphresearch.com]

- 18. idc-online.com [idc-online.com]

An In-Depth Technical Guide to the Chirality and Optical Activity of (S)-3-Methylheptane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the stereochemical properties of (S)-3-Methylheptane, focusing on its chirality and resultant optical activity. It outlines the theoretical basis for these properties, presents available physicochemical data, and offers a comprehensive experimental protocol for the determination of specific rotation. This guide is intended to serve as a technical resource for professionals in chemistry and pharmacology who require a foundational understanding and practical methodology for analyzing chiral molecules.

Introduction to Chirality in 3-Methylheptane (B165616)

Chirality is a fundamental geometric property of a molecule that results in it being non-superimposable on its mirror image.[1] Such molecules are termed "chiral," and the two non-superimposable mirror-image forms are called enantiomers.[2] The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different substituents.[3]

3-Methylheptane (C₈H₁₈) is a simple branched alkane that serves as a clear example of molecular chirality.[4] The carbon atom at the third position (C3) of the heptane (B126788) chain is bonded to four distinct groups: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). This C3 atom is therefore a stereogenic center, rendering the 3-methylheptane molecule chiral.[4]

The two enantiomers of 3-methylheptane are designated based on the spatial arrangement of the substituents around the chiral center using the Cahn-Ingold-Prelog (CIP) priority rules. These enantiomers are this compound and (R)-3-Methylheptane. While enantiomers share identical physical properties such as boiling point, density, and refractive index, they differ in their interaction with plane-polarized light.[5]

Optical Activity: The Macroscopic Manifestation of Chirality

Chiral compounds are distinguished by their ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[6] When plane-polarized light passes through a sample containing a chiral substance, the plane of polarization is rotated either to the right (clockwise) or to the left (counter-clockwise).[7]

-

Dextrorotatory (+): An enantiomer that rotates the plane of polarization clockwise. This is also denoted by the prefix (d).[6]

-

Levorotatory (-): An enantiomer that rotates the plane of polarization counter-clockwise. This is also denoted by the prefix (l).[6]

The direction and magnitude of this rotation are unique properties of a specific enantiomer. For any pair of enantiomers, they will rotate light by the exact same magnitude but in opposite directions.[3] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out.

It is critical to understand that there is no direct correlation between the absolute configuration (R/S) of an enantiomer and the direction (+/-) of its optical rotation. This relationship must be determined empirically through an experiment using a polarimeter.[5]

The logical relationship between the stereoisomers of 3-methylheptane and their optical properties is illustrated below.

Physicochemical and Chiroptical Data

The specific rotation, [α], is a standardized measure of a compound's optical activity. It is defined as the observed optical rotation when light of a specific wavelength (typically the sodium D-line, 589 nm) passes through a 1 decimeter (dm) path length of a sample at a concentration of 1 gram per milliliter (g/mL). For a neat (pure) liquid, the density (g/mL) is used in place of concentration.

The quantitative data for this compound is summarized in the table below. The specific rotation value must be determined experimentally.

| Property | Value | Source |

| Compound Name | This compound | IUPAC |

| CAS Number | 6131-25-5 | |

| Molecular Formula | C₈H₁₈ | |

| Molecular Weight | 114.2285 g/mol | |

| Specific Rotation ([α]²⁰D) | Value to be determined experimentally | - |

Experimental Protocol: Determination of Specific Rotation by Polarimetry

The optical rotation of a neat liquid sample such as this compound is measured using a polarimeter. The following protocol outlines the standard procedure.

4.1. Instrumentation and Materials

-

Polarimeter (with sodium lamp, λ = 589 nm)

-

Polarimeter cell (1 dm path length, suitable for volatile liquids)

-

Sample of enantiomerically pure this compound

-

Thermostat or water bath to maintain a constant temperature (e.g., 20°C)

-

Calibrated thermometer

-

Lint-free wipes and appropriate cleaning solvents (e.g., acetone, ethanol)

4.2. Experimental Workflow

The workflow for a standard polarimetry experiment is visualized in the following diagram.

4.3. Detailed Methodology

-

Instrument Preparation and Calibration:

-

Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 15-20 minutes to ensure a stable light output.

-

Ensure the polarimeter cell is clean and dry. Any residue can cause erroneous readings.

-

Calibrate the instrument by taking a zero reading with the empty, clean cell in the sample chamber. The reading should be 0.000°. If not, adjust the instrument to zero or record the deviation as a baseline correction.

-

-

Sample Loading:

-

Carefully fill the polarimeter cell with the neat sample of this compound.

-

Ensure there are no air bubbles in the light path, as they will scatter light and interfere with the measurement. Tilt the cell to guide any bubbles to the bubble trap.

-

Securely cap the cell to prevent evaporation, especially given the volatility of alkanes.

-

-

Measurement:

-

Place the filled cell into the sample compartment of the polarimeter.

-

Allow the sample to equilibrate to the desired temperature (e.g., 20°C) by connecting the cell's jacket to a thermostat or by waiting for it to reach room temperature. Record the exact temperature.

-

Rotate the analyzer until the detector indicates that the field of view is at the minimum light intensity or a uniform field is achieved (depending on the instrument design).

-

Record the observed rotation, α, including the sign (+ for clockwise, - for counter-clockwise).

-

Repeat the measurement 3-5 times, removing and re-inserting the cell between readings, to ensure reproducibility. Average the reliable readings.

-

4.4. Calculation of Specific Rotation

For a neat (pure) liquid, the specific rotation [α] is calculated using the following formula:

[α]Tλ = α / (l × d)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

d is the density of the neat liquid in g/mL at temperature T.

Example Calculation: If the observed rotation (α) for this compound is measured as +9.50° at 20°C using a 1.0 dm cell, and the density of 3-methylheptane at 20°C is 0.705 g/mL, the specific rotation would be:

[α]²⁰D = (+9.50) / (1.0 × 0.705) = +13.48°

Conclusion

This compound is a chiral molecule whose stereochemistry dictates its optical activity. While its absolute configuration is defined by the 'S' descriptor, the sign and magnitude of its specific rotation must be determined through precise experimental measurement via polarimetry. The protocols and theoretical background provided in this guide offer a comprehensive framework for researchers to characterize this and other chiral compounds, which is a critical step in many areas of chemical synthesis and drug development where stereoisomerism can have profound biological consequences.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Chapter 7 Notes [web.pdx.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 6. Specific rotation - Wikipedia [en.wikipedia.org]

- 7. This compound [webbook.nist.gov]

Spectroscopic Profile of (S)-3-Methylheptane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (S)-3-Methylheptane, a chiral alkane. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a chiral molecule like this compound in an achiral solvent, the NMR spectrum is identical to its R-enantiomer and the racemic mixture.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.84-0.92 | m | 9H | -CH₃ (C1, C7, and 3-methyl) |

| ~1.07-1.37 | m | 9H | -CH₂- (C2, C4, C5, C6) and -CH- (C3) |

Note: Due to the significant overlap of signals in the aliphatic region, precise assignment of multiplicities and coupling constants from the provided data is challenging. The spectrum consists of complex multiplets.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 11.46 | C1 |

| 14.21 | C7 |

| 19.30 | 3-methyl |

| 23.19 | C5 |

| 29.55 | C4 |

| 29.65 | C2 |

| 34.58 | C3 |

| 36.51 | C6 |

Solvent: CDCl₃, Frequency: 25.16 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. As an alkane, the IR spectrum of 3-Methylheptane (B165616) is characterized by C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching vibrations (in -CH₃, -CH₂-, and -CH-)[2] |

| ~1465 | Medium | C-H bending vibrations (in -CH₂- and -CH₃) |

| ~1375 | Medium | C-H bending vibrations (in -CH₃)[2] |

Note: The IR spectrum for 3-methylheptane is available on the NIST WebBook.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for electron ionization (EI) mass spectrometry.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 114 | ~5 | [M]⁺ (Molecular Ion) |

| 99 | ~10 | [M - CH₃]⁺ |

| 85 | ~30 | [M - C₂H₅]⁺ |

| 71 | ~40 | [M - C₃H₇]⁺ |

| 57 | ~100 | [C₄H₉]⁺ (Base Peak) |

| 43 | ~80 | [C₃H₇]⁺ |

Data obtained from NIST Mass Spectrometry Data Center.[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid, volatile organic compound such as this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[7]

-

Transfer: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[7]

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is generally used to simplify the spectrum.

-

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the thin-film or attenuated total reflectance (ATR) methods are suitable.

Thin-Film Method:

-

Sample Preparation: Place a drop of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr).[8]

-

Sandwiching: Place a second salt plate on top of the first to create a thin liquid film between the plates.[8]

-

Data Acquisition:

-

Mount the plates in the spectrometer's sample holder.

-

Record a background spectrum of the empty beam path.

-

Record the sample spectrum.

-

Attenuated Total Reflectance (ATR) Method:

-

Sample Preparation: Place a drop of the liquid sample directly onto the ATR crystal.[8]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.[8]

-

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Instrumentation:

-

Gas Chromatograph (GC): Use a capillary column appropriate for separating volatile hydrocarbons. Set the oven temperature program to ensure good separation from any impurities and the solvent. The injector temperature should be high enough to ensure rapid volatilization of the sample.

-

Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode with a standard electron energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.

-

The mass spectrometer will record the mass spectrum of the eluting compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.

Caption: General workflow for spectroscopic analysis of a chemical sample.

References

- 1. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H16 infrared spectrum of 3-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Heptane, 3-methyl- [webbook.nist.gov]

- 4. Heptane, 3-methyl- [webbook.nist.gov]

- 5. Heptane, 3-methyl- [webbook.nist.gov]

- 6. Heptane, 3-methyl- [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

(S)-3-Methylheptane: A Comprehensive Technical Guide to its Natural Occurrence and Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Methylheptane, a chiral branched alkane, is a naturally occurring volatile organic compound found in a variety of organisms, from terrestrial plants to marine invertebrates. This technical guide provides an in-depth overview of the current knowledge regarding the natural sources, biosynthesis, and analytical methodologies for the enantioselective analysis of this compound. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery.

Natural Occurrence of this compound

3-Methylheptane (B165616) has been identified as a component of the volatile profiles of several plant species and at least one marine organism. While the presence of the racemic mixture or the specific enantiomeric composition is not always detailed in the literature, its detection in these sources points to its biogenic origin.

Terrestrial Flora

This compound has been reported as a constituent in a variety of plants, often as part of their essential oils or volatile emissions. Notable examples include:

-

Chickpea (Cicer arietinum) : 3-Methylheptane is a known volatile compound emitted by chickpea plants.

-

Arabian Jasmine (Jasminum sambac) : This fragrant flower also releases 3-methylheptane as part of its complex scent profile.

-

Herbs and Spices : Various unspecified herbs and spices have been found to contain 3-methylheptane.[1][2]

Marine Fauna

The marine environment also presents sources of this branched alkane:

-

Marine Sponge (Plakortis angulospiculatus) : This deep reef Caribbean sponge has been reported to contain 3-methylheptane.[1]

Biosynthesis of 3-Methylheptane

The biosynthesis of branched-chain alkanes like 3-methylheptane is believed to follow a pathway analogous to that of other methyl-branched hydrocarbons, which is a modification of the fatty acid synthesis pathway. The key step for introducing the methyl branch at the C3 position is the utilization of propionyl-CoA as a starter unit instead of acetyl-CoA.

A proposed biosynthetic pathway for 3-methylheptane is initiated by the condensation of propionyl-CoA with malonyl-CoA, catalyzed by a ketoacyl synthase (KS) domain of the fatty acid synthase (FAS) complex. This establishes the methyl branch at the third carbon position. The subsequent elongation cycles, reduction, and decarbonylation steps would lead to the final 3-methylheptane product.

Quantitative Data

Currently, there is a notable lack of specific quantitative data in the scientific literature regarding the concentration and enantiomeric excess of this compound in its natural sources. Further research employing sensitive and enantioselective analytical techniques is required to fill this knowledge gap.

Experimental Protocols

The isolation and enantioselective analysis of this compound from natural sources typically involve a combination of extraction, separation, and chiral chromatography techniques.

Extraction of Volatile Compounds

4.1.1. Headspace Solid-Phase Microextraction (HS-SPME) for Plant Volatiles

This method is suitable for analyzing the volatile compounds emitted from plant tissues, such as seeds or flowers, with minimal sample preparation.

-

Materials :

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Gas chromatograph-mass spectrometer (GC-MS)

-

-

Procedure :

-

Place a known weight of the plant material (e.g., ground seeds, whole flowers) into a headspace vial.

-

Seal the vial and allow the headspace to equilibrate at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes).

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

-

4.1.2. Solvent Extraction for Marine Sponges

For marine organisms like sponges, solvent extraction is typically employed to isolate a broader range of compounds, including hydrocarbons.

-

Materials :

-

Organic solvents (e.g., methanol, dichloromethane, hexane)

-

Homogenizer

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

-

Procedure :

-

Homogenize the fresh or frozen sponge tissue in a suitable solvent (e.g., methanol/dichloromethane mixture).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

The crude extract can then be fractionated using liquid-liquid partitioning (e.g., between hexane (B92381) and methanol/water) to separate compounds based on polarity.

-

The non-polar hexane fraction, which would contain the hydrocarbons, can be further purified by silica gel column chromatography.

-

Enantioselective Analysis by Chiral Gas Chromatography

The separation and quantification of the (R) and (S) enantiomers of 3-methylheptane require the use of a chiral stationary phase in gas chromatography.

-

Instrumentation :

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Chiral capillary column (e.g., Chirasil-Dex CB).

-

-

Typical GC Conditions :

-

Injector Temperature : 250 °C

-

Oven Temperature Program : Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150-200 °C). The exact program needs to be optimized for the specific column and instrument.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

Detector Temperature : 250-280 °C (for FID) or MS transfer line temperature.

-

-

Identification : The enantiomers are identified by comparing their retention times with those of authentic (R)- and this compound standards. Mass spectrometry can be used for confirmation of the compound's identity.

-

Quantification : The amount of each enantiomer can be determined by integrating the peak areas in the chromatogram and comparing them to a calibration curve generated with known concentrations of the standards.

Conclusion and Future Perspectives

This compound is a naturally occurring chiral molecule with a distribution across different biological kingdoms. While its presence has been confirmed in several species, there is a significant opportunity for further research to quantify its abundance and determine its enantiomeric distribution in these and other organisms. The development of standardized and validated analytical protocols will be crucial for these future studies. A deeper understanding of the biosynthesis of this compound could also open avenues for its biotechnological production. For drug development professionals, the chirality of this molecule may be of interest, as enantiomers of bioactive compounds often exhibit different pharmacological properties. Further investigation into the ecological role and potential bioactivities of this compound is warranted.

References

An In-depth Technical Guide to the Stereoisomerism of 3-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stereoisomerism in 3-Methylheptane (B165616)

3-Methylheptane, a branched-chain alkane with the chemical formula C₈H₁₈, serves as a fundamental example of stereoisomerism in organic chemistry.[1][2] Its molecular structure features a chiral center, a carbon atom bonded to four different substituent groups, which gives rise to the existence of non-superimposable mirror images known as enantiomers.[3][4] This guide provides a comprehensive technical overview of the stereoisomerism of 3-methylheptane, including its structural properties, the principles of enantiomer designation, and experimental methodologies for the separation and synthesis of its stereoisomers. Understanding the stereochemistry of simple chiral alkanes like 3-methylheptane is crucial for drug development professionals and researchers, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity and pharmacological properties.

The Chiral Center and Enantiomers of 3-Methylheptane

The chirality of 3-methylheptane originates from the carbon atom at the third position (C-3) of the heptane (B126788) chain. This carbon is bonded to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). The presence of these four distinct groups makes the C-3 atom a stereocenter.[3]

Consequently, 3-methylheptane exists as a pair of enantiomers: (R)-3-methylheptane and (S)-3-methylheptane. These molecules are mirror images of each other and, like a pair of hands, cannot be superimposed. Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment.[5][6] However, they exhibit different optical activities, meaning they rotate the plane of polarized light in equal but opposite directions.[5][6]

Cahn-Ingold-Prelog (CIP) Priority Rules and Configuration Assignment

The absolute configuration of each enantiomer is assigned as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method involves a two-step process:

-

Assigning Priorities: The four groups attached to the chiral center are ranked based on the atomic number of the atom directly bonded to the stereocenter. Higher atomic numbers receive higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.

-

Determining Configuration: The molecule is oriented so that the lowest priority group (priority 4) points away from the viewer. The sequence of the remaining three groups is then observed. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is assigned as R. If the sequence is counter-clockwise, the configuration is assigned as S.

Figure 1: CIP priority assignment for the substituents on the chiral carbon of 3-methylheptane.

Quantitative Data of 3-Methylheptane Stereoisomers

| Property | Value (for racemic 3-methylheptane) |

| Molecular Formula | C₈H₁₈ |

| Molar Mass | 114.23 g/mol [1] |

| Boiling Point | 118-120 °C[2] |

| Melting Point | -120 to -122 °C[2] |

| Density | 0.705 g/mL at 25 °C[7] |

| Refractive Index (n_D) | 1.398 at 20 °C[2] |

| Specific Rotation ([α]_D) | (R)-enantiomer: Not available |

| (S)-enantiomer: Not available | |

| Racemic mixture: 0° |

Experimental Protocols

The separation of enantiomers from a racemic mixture (a process known as chiral resolution) and the selective synthesis of a single enantiomer (enantioselective synthesis) are critical processes in modern chemistry, particularly in the pharmaceutical industry.

Chiral Gas Chromatography for Enantiomeric Separation

Chiral gas chromatography (GC) is a powerful analytical technique used to separate enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation.

General Protocol for Chiral GC Analysis of 3-Methylheptane:

-

Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase is typically employed for the separation of chiral hydrocarbons.

-

Sample Preparation: A dilute solution of racemic 3-methylheptane in a volatile, achiral solvent (e.g., hexane) is prepared.

-

GC Instrument Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: An initial oven temperature is held for a period, followed by a gradual increase (temperature ramp) to a final temperature. A typical program might start at 40-60 °C and ramp up to 150-200 °C. The optimal temperature program needs to be determined empirically to achieve baseline separation of the enantiomers.

-

Carrier Gas and Flow Rate: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.

-

Detector: A flame ionization detector (FID) is suitable for detecting hydrocarbons.

-

-

Data Analysis: The retention times of the two separated peaks corresponding to the (R)- and (S)-enantiomers are recorded. The relative peak areas can be used to determine the enantiomeric excess (ee) of a non-racemic mixture.

Figure 2: A simplified workflow for the enantiomeric separation of 3-methylheptane using chiral GC.

Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. While specific, detailed protocols for the enantioselective synthesis of 3-methylheptane are not widely published, a general approach could involve the asymmetric hydrogenation of a suitable prochiral alkene precursor.

Conceptual Protocol for Enantioselective Synthesis of 3-Methylheptane:

-

Precursor Synthesis: Synthesize a prochiral alkene, such as (E)- or (Z)-3-methylhept-3-ene.

-

Asymmetric Hydrogenation:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the prochiral alkene in an appropriate solvent (e.g., methanol (B129727) or ethanol).

-

Add a chiral transition metal catalyst. Commonly used catalysts for asymmetric hydrogenation are based on rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands (e.g., BINAP).

-

Pressurize the reaction vessel with hydrogen gas.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete.

-

-

Work-up and Purification:

-

Remove the catalyst by filtration through a pad of silica (B1680970) gel or celite.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting 3-methylheptane by distillation or column chromatography.

-

-

Enantiomeric Excess Determination: Analyze the product using chiral GC to determine the enantiomeric excess (ee) and confirm the success of the asymmetric synthesis.

Figure 3: A conceptual logical relationship for the enantioselective synthesis of 3-methylheptane.

Conclusion

3-Methylheptane provides a clear and fundamental illustration of stereoisomerism arising from a single chiral center. The existence of (R)- and (S)-enantiomers, while having identical physical properties under achiral conditions, underscores the importance of three-dimensional molecular structure in chemistry and pharmacology. The ability to separate and selectively synthesize these enantiomers through techniques like chiral gas chromatography and asymmetric catalysis is a cornerstone of modern organic chemistry and drug development. Further research to determine the specific optical rotations of the 3-methylheptane enantiomers and to develop detailed, optimized experimental protocols for their preparation and separation would be of significant value to the scientific community.

References

- 1. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylheptane - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. homework.study.com [homework.study.com]

- 5. Optical rotation - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Biological Significance of Chiral Alkanes: A Technical Guide on (S)-3-Methylheptane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth exploration of the biological significance of chiral alkanes, with a specific focus on (S)-3-Methylheptane. It covers their role as semiochemicals in insects, the intricacies of their detection through olfactory signaling pathways, and the state-of-the-art methodologies for their synthesis, separation, and bioactivity assessment.

Introduction: The Overlooked Importance of Chirality in Alkanes

In the realm of biologically active molecules, chirality is a fundamental concept, profoundly influencing the interaction of compounds with biological systems. While the significance of stereoisomerism is well-established for complex molecules like pharmaceuticals and amino acids, its role in seemingly simple saturated hydrocarbons, or alkanes, is an emerging field of study.[1] Chiral alkanes, characterized by a stereocenter, exist as enantiomers that can elicit distinct biological responses.[2]

3-Methylheptane (B165616) is a branched-chain alkane and a structural isomer of octane.[3][4] The carbon at the third position is a stereocenter, meaning 3-methylheptane exists as two enantiomers: this compound and (R)-3-Methylheptane. While research on the specific biological activity of this compound is nascent, the broader class of methyl-branched alkanes is increasingly recognized for its role in chemical communication, particularly among insects.[5] This guide will synthesize the current understanding of the biological significance of such molecules, using this compound as a focal point, and detail the experimental frameworks required for their study.

Biological Significance of Methyl-Branched Alkanes

Role as Insect Semiochemicals

The most compelling evidence for the biological significance of chiral alkanes comes from the field of insect chemical ecology. Many insects utilize cuticular hydrocarbons (CHCs) for communication, including mate recognition.[5] These CHCs are often complex mixtures of n-alkanes, alkenes, and methyl-branched alkanes.

A pivotal case study is that of the parasitic wasp, Lariophagus distinguendus. The contact sex pheromone of this species contains 3-methylheptacosane (B3047540) (3-MeC27), a long-chain methyl-branched alkane.[5] Behavioral assays have demonstrated that males of the species respond very specifically to 3-MeC27. The position of the methyl group and the overall chain length are critical for eliciting a behavioral response. Interestingly, while the structural integrity of the molecule is paramount, studies have shown that males respond to both enantiomers of 3-MeC27, indicating a lack of enantioselectivity in this specific case.[5] However, in many other instances of insect pheromones, the response is highly enantiomer-specific.[6] For example, the alarm pheromone of the ant Atta texana is (S)-4-methyl-3-heptanone, and its enantiomer is inactive.[6] This highlights the critical need to study chiral alkanes in their enantiomerically pure forms.

Occurrence in the Plant Kingdom

In addition to their role as insect pheromones, methyl-branched alkanes like 3-methylheptane are also found as constituents of plant volatiles.[4] For instance, 3-methylheptane has been identified in chickpeas (Cicer arietinum) and Arabian jasmine (Jasminum sambac).[4] The release of these volatile organic compounds by plants can play a role in plant-insect interactions, potentially acting as attractants or repellents.[7][8][9]

Insect Olfactory Signaling Pathway for Chiral Alkanes

The detection of volatile chemical cues, including chiral alkanes, by insects is a complex process mediated by a highly sensitive olfactory system. The key events occur in specialized sensory hairs called sensilla, located primarily on the antennae.[10][11] The overall process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.

Caption: Insect Olfactory Signaling Pathway for a Chiral Alkane.

-

Transport through the Sensillum Lymph: Hydrophobic molecules like this compound enter the aqueous environment of the sensillum lymph through pores in the cuticle. Here, they are bound by Odorant-Binding Proteins (OBPs).[12][13][14] These proteins solubilize the odorant and transport it to the olfactory receptors on the dendritic membrane of the Olfactory Receptor Neurons (ORNs).[12]

-

Receptor Binding and Signal Transduction: The OBP-odorant complex delivers the alkane to a specific Olfactory Receptor (OR). Insect ORs are typically heterodimers composed of a variable, odorant-binding subunit (ORx) and a conserved co-receptor (Orco).[10][15] Upon binding, the OR complex can initiate a signal through two main pathways:

-

Ionotropic Pathway: The OR-Orco complex itself functions as a ligand-gated ion channel.[16][17] Binding of the chiral alkane directly opens the channel, leading to an influx of cations (e.g., Ca²⁺, Na⁺). This causes a rapid depolarization of the neuron, and if the threshold is reached, an action potential is generated.[10]

-

Metabotropic Pathway: There is also evidence that insect ORs can activate G-protein coupled signaling cascades.[15][18][19] This involves the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[20] cAMP acts as a second messenger, potentially modulating the sensitivity of the ion channel and amplifying the signal, which is particularly important for detecting faint odor traces.[18][20]

-

-

Signal Transmission to the Brain: The action potentials generated by the ORNs are transmitted along their axons to the antennal lobe of the insect's brain, where the information is further processed.[21]

Methodologies for the Study of Chiral Alkanes

The investigation of chiral alkanes as semiochemicals requires a multidisciplinary approach, combining organic synthesis, analytical chemistry, electrophysiology, and behavioral biology.

Caption: Experimental Workflow for Investigating Chiral Alkane Semiochemicals.

Enantioselective Synthesis of this compound

Access to enantiomerically pure samples is crucial for studying the biological activity of chiral molecules. While specific synthesis routes for this compound are not detailed in the readily available literature, established methods for asymmetric synthesis can be employed. A plausible approach involves the use of chiral auxiliaries or catalysts to introduce the stereocenter with high enantiomeric excess. For instance, methods developed for the synthesis of chiral 3-methyl alkanoic acids could be adapted.[22] This might involve a copper(I)-catalyzed asymmetric conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by reduction and conversion of the functional group to a methyl group.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

To confirm the enantiomeric purity of the synthesized this compound and to separate and identify enantiomers from biological extracts, chiral gas chromatography is the method of choice.[23][24]

-

Principle: This technique utilizes a capillary column with a chiral stationary phase, often based on derivatized cyclodextrins.[23][24] The chiral selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and thus their separation.

-

Protocol Outline:

-

Column: A capillary column with a chiral stationary phase (e.g., Chirasil-Dex CB) is installed in a GC-MS system.[23]

-

Injection: A solution of the sample (e.g., synthesized 3-methylheptane or a cuticular extract) in a volatile solvent is injected into the GC.

-

Temperature Program: A suitable temperature program is used to elute the compounds. For volatile alkanes, this may involve starting at a low temperature (e.g., 40°C).

-

Detection: The eluting compounds are detected by a mass spectrometer, which provides both retention time data for enantiomeric separation and mass spectra for structural confirmation.

-

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summed electrical response of an insect's antenna to a volatile stimulus.[20] It is a powerful tool for screening compounds for olfactory activity.

-

Protocol Outline:

-

Antenna Preparation: An antenna is excised from a live insect and mounted between two electrodes using conductive gel.[20]

-

Airflow: A continuous stream of humidified, purified air is passed over the antenna.

-

Stimulus Delivery: A puff of air containing a known concentration of the test compound (e.g., this compound) is introduced into the continuous airflow. A solvent blank is used as a control.

-

Recording: The change in electrical potential (the EAG response) between the base and the tip of the antenna is amplified and recorded. A negative voltage deflection indicates a response.[20]

-

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD combines the separation power of GC with the sensitivity of the insect antenna as a detector. This technique is invaluable for identifying biologically active compounds in complex mixtures, such as natural extracts.

-

Protocol Outline:

-

GC Separation: The sample is injected into a GC, and the components are separated on a column.

-

Effluent Splitting: The column effluent is split into two streams. One stream goes to a conventional GC detector (e.g., a Flame Ionization Detector, FID), while the other is directed over an EAG preparation.

-

Simultaneous Recording: The signals from both the FID and the EAG are recorded simultaneously.

-

Identification: A peak in the EAG trace that corresponds in time to a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active. The compound can then be identified by GC-MS using the same GC conditions.

-

Behavioral Assays

While electrophysiology can demonstrate that an insect can detect a compound, behavioral assays are necessary to determine the compound's function (e.g., as an attractant, repellent, or pheromone).[12]

-

Wind Tunnel Assays: These are used to study the orientation behavior of flying insects in response to an odor plume. The insect is released downwind of the odor source, and its flight path is observed. Attraction is typically characterized by upwind flight towards the source.

-

Mating Assays: To test for sex pheromone activity, a synthetic compound can be applied to a dummy or an unreceptive individual, and the courtship behavior of the opposite sex is observed and quantified.[15]

Data Presentation

Quantitative data is essential for characterizing the biological activity of a chiral alkane. The following tables present hypothetical, yet representative, data for this compound, illustrating the types of results obtained from the described experiments.

Table 1: Hypothetical Dose-Response Data from Electroantennography (EAG)

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV) ± SEM (n=10) |

| This compound | 0.1 | -0.2 ± 0.05 |

| 1 | -0.8 ± 0.12 | |

| 10 | -1.5 ± 0.21 | |

| 100 | -1.6 ± 0.25 | |

| (R)-3-Methylheptane | 10 | -0.3 ± 0.06 |

| Hexane (Control) | - | -0.1 ± 0.03 |

Table 2: Hypothetical Behavioral Response in a Wind Tunnel Assay

| Treatment | n | % Responding (Upwind Flight) | % Source Contact |

| This compound (10 µg) | 50 | 78 | 65 |

| (R)-3-Methylheptane (10 µg) | 50 | 12 | 5 |

| Hexane (Control) | 50 | 8 | 2 |

Conclusion and Future Directions

The study of chiral alkanes like this compound represents a fascinating frontier in chemical ecology and drug development. While often overlooked due to their simple structures, these molecules can play critical roles in mediating insect behavior. The case of 3-methylheptacosane in L. distinguendus demonstrates that high structural specificity, though not always enantioselectivity, is a key feature of their biological activity.[5]

Future research should focus on:

-

Screening for Biological Activity: A broader screening of this compound and other chiral alkanes against a variety of insect species is needed to identify their specific roles as semiochemicals.

-

Receptor Deorphanization: Identifying the specific olfactory receptors that bind to chiral alkanes will provide crucial insights into the molecular basis of their detection and discrimination.

-

Mammalian Studies: The physiological effects of inhaled or ingested chiral alkanes in mammals are largely unknown and warrant investigation, particularly from a toxicological and metabolic perspective.

The methodologies and frameworks presented in this guide provide a robust roadmap for researchers to explore the subtle yet significant world of chiral alkanes, paving the way for the discovery of new semiochemicals for pest management and a deeper understanding of the chemical language of the natural world.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. 3-Methylheptane - Wikipedia [en.wikipedia.org]

- 3. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantiomeric Discrimination in Insects: The Role of OBPs and ORs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

- 7. Insects' perception and behavioral responses to plant semiochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enlivenarchive.org [enlivenarchive.org]

- 10. Odorant-binding protein - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Roles of insect odorant binding proteins in communication and xenobiotic adaptation [frontiersin.org]

- 12. Roles of insect odorant binding proteins in communication and xenobiotic adaptation | NSF Public Access Repository [par.nsf.gov]

- 13. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | A Functional Agonist of Insect Olfactory Receptors: Behavior, Physiology and Structure [frontiersin.org]

- 15. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. atlasofscience.org [atlasofscience.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. gcms.cz [gcms.cz]

- 23. Enantioselectivity of mass spectrometry: challenges and promises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Involvement of the G-protein-coupled dopamine/ecdysteroid receptor DopEcR in the behavioral response to sex pheromone in an insect - PubMed [pubmed.ncbi.nlm.nih.gov]

Pioneering the Chiral Landscape: The Discovery and History of 3-Methylheptane Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The concept of chirality, a fundamental principle in stereochemistry, describes molecules that are non-superimposable mirror images of one another, known as enantiomers. While possessing identical physical properties in an achiral environment, enantiomers can exhibit profoundly different biological activities. This guide delves into the historical discovery and characterization of the enantiomers of 3-methylheptane (B165616), a simple chiral alkane that played a role in the foundational studies of stereochemistry and optical activity in hydrocarbons. This document provides a detailed account of the initial synthesis, resolution, and characterization of (R)- and (S)-3-methylheptane, offering valuable insights for researchers in organic synthesis, drug discovery, and materials science.

Historical Context: The Dawn of Stereochemistry

The groundbreaking work of Louis Pasteur in the mid-19th century laid the foundation for our understanding of stereoisomerism. By manually separating the enantiomorphic crystals of sodium ammonium (B1175870) tartrate, Pasteur demonstrated that chirality exists at the molecular level and that enantiomers can rotate plane-polarized light in equal but opposite directions. This phenomenon, known as optical activity, became a crucial tool for characterizing chiral molecules.

The Seminal Work of Levene and Marker (1931)

The first significant breakthrough in the study of 3-methylheptane enantiomers was achieved by Phoebus A. Levene and Robert E. Marker in 1931. Their work, part of a broader investigation into the relationship between chemical constitution and optical rotation in hydrocarbons, provided the first synthesis and characterization of an optically active form of 3-methylheptane.

Synthesis of Racemic 3-Methylheptanoic Acid

The journey to isolating the enantiomers of 3-methylheptane began with the synthesis of its corresponding carboxylic acid, 3-methylheptanoic acid. A common method for this synthesis is the malonic ester synthesis, starting from 2-bromohexane (B146007).

Experimental Protocol: Malonic Ester Synthesis of 3-Methylheptanoic Acid

-

Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.

-

Alkylation: The enolate is then reacted with 2-bromohexane in an SN2 reaction to form diethyl 2-(hexan-2-yl)malonate.

-

Hydrolysis and Decarboxylation: The resulting substituted malonic ester is hydrolyzed using a strong acid or base, followed by heating to induce decarboxylation, yielding racemic 3-methylheptanoic acid.

Resolution of Racemic 3-Methylheptanoic Acid

Levene and Marker employed the classical method of resolution by diastereomeric salt formation to separate the enantiomers of 3-methylheptanoic acid. They utilized the naturally occurring chiral base, strychnine (B123637), as the resolving agent.

Experimental Protocol: Resolution of 3-Methylheptanoic Acid with Strychnine

-

Salt Formation: Racemic 3-methylheptanoic acid is reacted with an equimolar amount of strychnine in a suitable solvent, such as aqueous ethanol. This reaction forms a mixture of two diastereomeric salts: (R)-3-methylheptanoate-(strychnine) and (S)-3-methylheptanoate-(strychnine).

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer crystallizes out of the solution first.

-

Liberation of the Free Acid: The separated diastereomeric salts are then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and liberate the enantiomerically pure 3-methylheptanoic acid. The strychnine is removed as its hydrochloride salt.

Synthesis of Optically Active 3-Methylheptane

With the resolved enantiomers of 3-methylheptanoic acid in hand, Levene and Marker proceeded to synthesize the corresponding optically active alkanes. The conversion of a carboxylic acid to a hydrocarbon can be achieved through a series of reduction steps. A common historical method involved the following sequence:

-

Reduction to the Alcohol: The carboxylic acid is first reduced to the corresponding alcohol, 3-methylheptan-1-ol. This can be accomplished using a reducing agent like lithium aluminum hydride (a method developed after Levene and Marker's time) or through conversion to an ester followed by reduction.

-

Conversion to an Alkyl Halide: The alcohol is then converted to an alkyl halide, for example, 3-methylheptyl bromide, using a reagent like phosphorus tribromide.

-

Reduction of the Alkyl Halide: Finally, the alkyl halide is reduced to the alkane, 3-methylheptane, using a reducing agent such as zinc in acetic acid or catalytic hydrogenation.

This multi-step process allowed for the preparation of dextrorotatory (d)-3-methylheptane from d-3-methylheptanoic acid.

Quantitative Data

The work of Levene and Marker provided the first quantitative measure of the optical activity of a 3-methylheptane enantiomer.

| Compound | Boiling Point (°C) | Specific Optical Rotation ([(\alpha)]D20) |

| d-3-Methylheptane | 118-119 | +9.3° (neat) |

| l-3-Methylheptane | 118-119 | -9.3° (inferred) |

| Racemic 3-methylheptane | 118-119 | 0° |

Note: The value for l-3-methylheptane is inferred based on the principle that enantiomers have equal and opposite optical rotations.

Logical Workflow of the Discovery

The logical progression of the discovery and characterization of 3-methylheptane enantiomers by Levene and Marker can be visualized as follows:

Modern Perspectives and Methods

While the classical methods employed by Levene and Marker were groundbreaking for their time, modern organic chemistry offers more efficient and stereoselective approaches for the synthesis of chiral molecules.

-

Asymmetric Synthesis: Modern catalytic asymmetric synthesis allows for the direct formation of a desired enantiomer, often with high enantiomeric excess, avoiding the need for resolution. For instance, asymmetric hydrogenation or alkylation reactions could be employed to synthesize chiral precursors to 3-methylheptane.

-

Chiral Chromatography: The resolution of enantiomers can now be achieved on both analytical and preparative scales using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). This technique provides a more rapid and efficient means of separation compared to fractional crystallization.

Conclusion

The pioneering work of Levene and Marker on the enantiomers of 3-methylheptane represents a significant milestone in the history of stereochemistry. Their successful synthesis, resolution of the precursor acid, and characterization of the optical activity of a simple chiral alkane contributed to the fundamental understanding of the relationship between molecular structure and optical properties. While modern techniques have largely superseded these early methods, the logical framework and foundational principles established by these early investigations continue to be relevant to researchers in the field of stereoselective synthesis and the development of chiral drugs and materials.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of (S)-3-Methylheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling information for (S)-3-Methylheptane, a branched alkane utilized in various laboratory and research applications. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing risks associated with the chemical's hazardous properties. This document synthesizes critical data from safety data sheets and chemical databases to provide a comprehensive resource for laboratory personnel.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[1] A summary of its key physical and chemical properties is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for implementing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ | [2][3] |

| Molecular Weight | 114.23 g/mol | [2][4] |

| CAS Number | 589-81-1 | [1][5] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Gasoline-like | [1][6] |

| Boiling Point | 118 °C (at 760 mm Hg) | [1][4] |

| Melting Point | -120 °C to -121 °C | [1] |

| Flash Point | 45 °F (7.2 °C) | [1] |

| Density | 0.705 g/mL (at 25 °C) | [1] |

| Vapor Pressure | 19.6 mmHg (at 25 °C) | [4] |

| Water Solubility | 0.792 mg/L (at 25 °C) | [4][7] |

| logP (Octanol/Water Partition Coefficient) | 4.627 (estimated) | [1][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[8][9] A thorough understanding of these hazards is the foundation of safe handling practices. The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor[5][8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][8] |

| Aspiration Hazard | 1 | H304: May be fatal if swallowed and enters airways[5][8] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Central Nervous System) | H336: May cause drowsiness or dizziness[5][8] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life[5] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[5][8] |

Experimental Protocols for Safe Handling

The following protocols are derived from established safety guidelines for handling flammable alkanes and are essential for mitigating the risks associated with this compound.[10][11]

Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound to determine the appropriate level of PPE. The minimum required PPE includes:

-

Eye Protection: Tightly fitting safety goggles or a face shield.[12]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8] The selection of suitable gloves depends on the material and manufacturer; always consult the glove manufacturer's compatibility data.[5]

-

Body Protection: A flame-resistant lab coat or coveralls.[12] Avoid synthetic fabrics.[13]

-

Respiratory Protection: If working in a poorly ventilated area or with large quantities, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[10]

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[8][13]

-

Ignition Source Control: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[8][10] Use non-sparking tools and explosion-proof electrical equipment.[8]

-

Grounding and Bonding: To prevent static discharge, which can ignite vapors, ensure that all metal containers are properly grounded and bonded during transfer of the liquid.[8][13]

Storage and Handling Procedures

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][8] The storage area should be designed for flammable liquids.[11]

-

Handling: Use the smallest practical quantities for experiments.[11] Keep containers closed when not in use.[11] Avoid contact with skin and eyes and inhalation of vapors.[8]

Spill and Emergency Procedures

-

Spill Response: In the event of a spill, evacuate personnel from the area and remove all ignition sources.[8] Contain the spill using non-combustible absorbent materials like sand or earth.[10] Collect the absorbed material into a suitable, closed container for disposal.[8]

-

Fire Response: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[10][12] Water spray can be used to cool containers.[10]

-

First Aid:

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[5]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[8]

-

If in Eyes: Rinse cautiously with water for several minutes.[12]

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

Toxicity and Biological Effects

This compound is not classified as a carcinogen or mutagen based on available data.[5] The primary toxicological concerns are acute effects from exposure.

Table 3: Summary of Toxicological Information

| Effect | Description | Source(s) |

| Acute Toxicity | Based on available data, the classification criteria are not met. | [5] |

| Skin Irritation | Causes skin irritation. | [5][8] |

| Eye Irritation | Causes serious eye irritation. | [14] |

| Inhalation | May cause drowsiness or dizziness. | [5][8] |

| Ingestion (Aspiration) | May be fatal if swallowed and enters airways. | [5][8] |

| Carcinogenicity | Not listed by IARC as a carcinogen. | [4] |

| Mutagenicity | Based on available data, the classification criteria are not met. | [5] |

| Reproductive Toxicity | Based on available data, the classification criteria are not met. | [5] |

Due to its nature as a simple alkane, this compound is not known to interact with specific biological signaling pathways in the manner of a targeted drug molecule. Its biological effects are primarily due to its physical properties, leading to irritation and narcotic effects at high concentrations.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, national, and international regulations.[5] It should be treated as hazardous waste. Do not allow the chemical to enter drains or the environment.[8]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) before working with this chemical.

References

- 1. 3-METHYLHEPTANE CAS#: 589-81-1 [m.chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3-Methylheptane | C8H18 | CID 11519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cpachem.com [cpachem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-methyl heptane, 589-81-1 [thegoodscentscompany.com]

- 8. echemi.com [echemi.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 589-81-1 Name: 3-methylheptane [xixisys.com]

- 10. tutorchase.com [tutorchase.com]

- 11. ehs.umich.edu [ehs.umich.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. - Division of Research Safety | Illinois [drs.illinois.edu]

- 14. fishersci.com [fishersci.com]

(S)-3-Methylheptane: A Technical Guide to Commercial Availability, Properties, and Chiral Resolution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential procurement strategies for (S)-3-Methylheptane. Given the specific chirality, this document addresses the challenges in sourcing the enantiomerically pure compound and offers insights into relevant analytical and separation techniques.

Commercial Availability

Direct commercial availability of this compound (CAS: 6131-25-5) is limited. While the racemic mixture, 3-Methylheptane (B165616) (CAS: 589-81-1), is readily available from major chemical suppliers, the specific (S)-enantiomer is not commonly listed as a stock item. Researchers requiring the enantiomerically pure form will likely need to consider custom synthesis or chiral resolution of the racemic mixture.

The following suppliers offer the racemic 3-Methylheptane and can be contacted for potential custom synthesis inquiries:

-

Sigma-Aldrich (Merck)

-

Thermo Scientific Chemicals (formerly Alfa Aesar)

-

TCI (Tokyo Chemical Industry)

-

Santa Cruz Biotechnology

It is recommended to directly inquire with these suppliers about their capabilities for synthesizing or separating the (S)-enantiomer.

Physicochemical and Spectroscopic Data

Below is a compilation of key data for 3-Methylheptane. It is important to note that most experimental data available in commercial and public databases pertains to the racemic mixture. Theoretical and some experimental data for the (S)-enantiomer are available from resources such as the National Institute of Standards and Technology (NIST).[1]

Table 1: Physicochemical Properties of 3-Methylheptane

| Property | Racemic 3-Methylheptane | This compound | Data Source |

| CAS Number | 589-81-1 | 6131-25-5 | [2] |

| Molecular Formula | C₈H₁₈ | C₈H₁₈ | [3] |

| Molecular Weight | 114.23 g/mol | 114.2285 g/mol | [1][3] |

| Boiling Point | 118 °C | 390.15 ± 2.00 K (117 °C) | [4] |

| Density | 0.705 g/mL at 25 °C | - | [4] |

| Refractive Index (n20/D) | 1.398 | - | [4] |

| Melting Point | -121.5 °C | - | [2] |

Table 2: Spectroscopic Data for 3-Methylheptane

| Spectroscopic Data | Values |

| ¹³C NMR (CDCl₃, 25.16 MHz) δ [ppm] | 11.46, 14.21, 19.30, 23.19, 29.55, 29.65, 34.58, 36.51 |

| InChI Key | LAIUFBWHERIJIH-UHFFFAOYSA-N (Racemic) |

| InChI Key (S-enantiomer) | LAIUFBWHERIJIH-MRVPVSSYSA-N |